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Compound of Interest

Compound Name:
trans-VH 101-Thiol-C-

cyclohexane-p-C-OTs

Cat. No.: B15576692 Get Quote

An application note and detailed protocol for the synthesis of a complex chemical intermediate,

potentially for use in proteolysis-targeting chimeras (PROTACs), is provided below. The specific

name "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs" does not correspond to a readily

available public synthesis protocol and appears to be a highly specific internal designation.

Therefore, this document outlines a representative, chemically sound, multi-step synthesis for a

molecule that contains the key functional components suggested by the name:

A core Von Hippel-Lindau (VHL) ligand moiety (represented as VHL Ligand Core).

A trans-cyclohexane linker.

A thiol group (protected during synthesis as a trityl thioether).

A tosylate group, which is an excellent leaving group for subsequent conjugation.

The proposed synthetic target is (trans-4-(((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)

((2S,4R)-4-hydroxy-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)pyrrolidin-2-

yl))methyl)cyclohexyl)methyl 4-methylbenzenesulfonate. The synthesis is presented in three

main stages:

Part A: Synthesis of the VHL Ligand Core.

Part B: Synthesis of the Bifunctional Cyclohexane Linker.
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Part C: Coupling of the VHL Ligand and Linker, followed by final modification.

Part A: Synthesis of VHL Ligand Core with an Amine
Handle
The initial phase focuses on preparing a key intermediate of the VHL ligand, functionalized with

an amine for subsequent coupling with the linker. The starting material is the well-established

VHL ligand containing a carboxylic acid group.

Experimental Protocol: Amidation of VHL Acid
Dissolution: Dissolve the VHL acid derivative (1.0 eq), (2S,4R)-1-((S)-2-(tert-

butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-

yl)benzyl)pyrrolidine-2-carboxylic acid, in a suitable solvent such as dimethylformamide

(DMF, 0.1 M).

Activation: Add an amide coupling agent such as HATU (1.1 eq) and a base like

diisopropylethylamine (DIPEA, 2.0 eq) to the solution. Stir the mixture at room temperature

for 15 minutes to activate the carboxylic acid.

Amine Addition: Introduce a protected diamine, for instance, mono-Boc-protected

ethylenediamine (1.2 eq), to the reaction mixture.

Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring

progress with thin-layer chromatography (TLC) or LC-MS.

Work-up: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with

saturated aqueous sodium bicarbonate solution, water, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the resulting crude product by flash column chromatography

on silica gel to yield the Boc-protected VHL-amine intermediate.

Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in dioxane or a

mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for

1-2 hours until the deprotection is complete (monitored by LC-MS).
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Isolation: Concentrate the reaction mixture under reduced pressure to remove the acid and

solvent, yielding the VHL Ligand Core with a primary amine handle as its hydrochloride or

TFA salt.

Part B: Synthesis of a Bifunctional Cyclohexane
Linker
This part describes the synthesis of a trans-cyclohexane linker containing a protected thiol

group and a primary alcohol that can be subsequently tosylated.

Experimental Protocol: Linker Synthesis and Tosylation
Starting Material: Begin with commercially available trans-1,4-cyclohexanedimethanol.

Monotosylation: Dissolve trans-1,4-cyclohexanedimethanol (1.0 eq) in pyridine at 0 °C. Add

p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise while maintaining the temperature.

Allow the reaction to slowly warm to room temperature and stir overnight.

Work-up and Purification: Quench the reaction with water and extract the product with ethyl

acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry

over sodium sulfate, concentrate, and purify by column chromatography to isolate the

monotosylated intermediate, (trans-4-(hydroxymethyl)cyclohexyl)methyl 4-

methylbenzenesulfonate.

Mesylation: Dissolve the monotosylated alcohol (1.0 eq) in DCM at 0 °C. Add triethylamine

(1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2-3 hours.

Thiol Introduction: In a separate flask, dissolve triphenylmethyl mercaptan (trityl thiol, 1.5 eq)

in DMF and add sodium hydride (NaH, 1.5 eq) at 0 °C to form the sodium thiolate. Stir for 30

minutes.

Substitution: Add the mesylated intermediate solution to the sodium thiolate solution. Allow

the reaction to warm to room temperature and stir overnight.

Purification: Quench with water, extract with ethyl acetate, and wash the organic layers. Dry

and concentrate the solvent. Purify the crude product by column chromatography to yield the

final linker: (trans-4-(((tritylthio)methyl)cyclohexyl)methyl) 4-methylbenzenesulfonate.
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Part C: Final Assembly and Deprotection
The final stage involves coupling the VHL Ligand Core with the bifunctional linker and

deprotecting the thiol group.

Experimental Protocol: Reductive Amination and
Deprotection

Aldehyde Formation: The tosylate group on the linker can be converted to an aldehyde via

an appropriate oxidation method (e.g., Swern or Dess-Martin oxidation) after first converting

the tosylate to a more suitable group if necessary, or by direct formylation routes. For this

representative protocol, we assume the aldehyde, trans-4-(((tritylthio)methyl)cyclohexane-1-

carbaldehyde, is obtained.

Reductive Amination: Dissolve the VHL Ligand Core with the amine handle (Part A, 1.0 eq)

and the linker aldehyde (1.1 eq) in a solvent like dichloroethane (DCE). Add a mild reducing

agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by LC-

MS.

Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution

and extract the product with DCM. Combine the organic layers, dry over sodium sulfate, and

concentrate. Purify by column chromatography to obtain the fully protected coupled product.

Final Tosylation (Alternative to Step 1): If the linker from Part B is coupled directly (e.g., via

alkylation of the VHL amine with the tosylate linker), this step is the final one.

Thiol Deprotection: To obtain the final product with a free thiol, dissolve the purified trityl-

protected compound in DCM. Add triethylsilane (TES, 5-10 eq) and trifluoroacetic acid (TFA,

5-10 eq). Stir at room temperature for 1-2 hours.

Isolation: Remove the solvent and excess reagents under reduced pressure. Purify the final

compound, "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs", by preparative HPLC to achieve

high purity.
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Quantitative Data Summary
The following table summarizes typical yields and conditions for the key transformations

described in this representative synthesis. Actual results may vary based on specific substrate

batches, reagent purity, and reaction scale.

Step
Reactant
s

Key
Reagents

Solvent
Temp.
(°C)

Time (h) Yield (%)

Part A:

Amidation

VHL Acid,

mono-Boc-

ethylenedi

amine

HATU,

DIPEA
DMF RT 4-6 75-85

Part A: Boc

Deprotectio

n

Boc-

protected

VHL-amine

4M

HCl/Dioxan

e

Dioxane RT 1-2 >95

Part B:

Monotosyla

tion

trans-1,4-

cyclohexan

edimethan

ol

TsCl,

Pyridine
Pyridine 0 to RT 12 50-60

Part B:

Thiol

Introductio

n (SN2)

Mesylated-

tosylate

linker, Trityl

thiol

NaH DMF 0 to RT 12 60-70

Part C:

Reductive

Amination

VHL-amine

core,

Linker-

aldehyde

NaBH(OAc

)₃
DCE RT 12-18 40-55

Part C:

Trityl

Deprotectio

n

Trityl-

protected

final

product

TFA, TES DCM RT 1-2 80-90

Visual Schematics
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The following diagrams illustrate the logical workflow for the synthesis of the VHL ligand and

the bifunctional linker.

VHL Acid Derivative Activated Ester IntermediateHATU, DIPEA Boc-Protected VHL Amine+ Boc-NH2-R VHL Ligand Core (Amine Salt)TFA or HCl

trans-1,4-
Cyclohexanedimethanol Mono-Tosylated DiolTsCl, Pyridine Mesylated IntermediateMsCl, TEA Trityl-Thiol-OTs Linker+ NaS-Trityl

Starting Materials

VHL Ligand Core
(from Part A)

Coupled Product
(Trityl Protected)

Linker Aldehyde
(from Part B derivative)

  Reductive
  Amination

Final Target Molecule
(Free Thiol)

TFA, TES
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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